molecular formula C24H22N4O4S B2413726 7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 953949-31-0

7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2413726
CAS No.: 953949-31-0
M. Wt: 462.52
InChI Key: QWONGMHFKIVEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C24H22N4O4S and its molecular weight is 462.52. The purity is usually 95%.
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Biological Activity

The compound 7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo-pyridazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The structure of the compound can be represented as follows:

C19H18N4O3S\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.
  • Modulation of Signaling Pathways : It may influence various signaling pathways, including those related to cell proliferation and apoptosis.

Anticancer Properties

Recent research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazolo-pyridazine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)10.5Caspase activation and cell cycle arrest
MCF-7 (breast cancer)8.3Induction of apoptosis via mitochondrial pathway

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli16 µg/mLBactericidal

Case Studies

  • Study on Melanogenesis : A related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, was found to enhance melanogenesis in B16F10 cells. This study suggests that compounds with similar structures may also influence pigmentation processes, potentially providing therapeutic avenues for hypopigmentation disorders .
  • Anticancer Efficacy : In a study evaluating the anticancer effects of thiazolo-pyridazine derivatives on various cancer cell lines, significant reductions in cell viability were noted, particularly in breast and cervical cancer models. The study highlighted the importance of further exploring these derivatives for their potential as chemotherapeutic agents .

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-14-25-22-23(33-14)21(16-8-9-18(31-2)19(12-16)32-3)26-28(24(22)30)13-20(29)27-11-10-15-6-4-5-7-17(15)27/h4-9,12H,10-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWONGMHFKIVEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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